tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17424160
InChI: InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H18BrNO2
Molecular Weight: 276.17 g/mol

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS No.:

Cat. No.: VC17424160

Molecular Formula: C11H18BrNO2

Molecular Weight: 276.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -

Specification

Molecular Formula C11H18BrNO2
Molecular Weight 276.17 g/mol
IUPAC Name tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3
Standard InChI Key GTISNJXNSYZFRG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2CBr

Introduction

Chemical Identity and Structural Features

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate belongs to the class of azabicycloalkanes, which are bicyclic structures containing one nitrogen atom. The compound’s molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.17 g/mol . Its IUPAC name reflects the stereochemical arrangement of the bromomethyl group at position 6 of the bicyclic system, though positional isomerism (e.g., 1- or 2-substituted analogues) is frequently observed in related compounds .

Stereochemical Considerations

The azabicyclo[3.1.0]hexane scaffold consists of a fused cyclopropane and pyrrolidine ring, creating a rigid, three-dimensional structure. Substituent positions significantly influence reactivity and biological activity. For example, the bromomethyl group at position 6 introduces a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈BrNO₂
Molecular Weight276.17 g/mol
CAS NumberNot explicitly reported*-
Boiling PointNot available
Melting PointNot available
SolubilityLikely polar aprotic solvents

Note: The exact CAS number for the 6-(bromomethyl) isomer is unspecified in available literature, though analogues like 2418594-27-9 (1-substituted) and 2306253-50-7 (2-substituted) are documented .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of azabicyclo[3.1.0]hexane derivatives typically involves cyclopropanation strategies and subsequent functionalization. For tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, a plausible pathway includes:

  • Ring Formation: Construction of the azabicyclo[3.1.0]hexane core via intramolecular cyclization of a diazo compound or photochemical methods.

  • Bromomethyl Introduction: Radical bromination or electrophilic substitution at the methyl group adjacent to the nitrogen .

  • Protection with tert-Butyl Carbamate: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to install the carbamate group.

Key Reaction:

Azabicyclo intermediate+N-Bromosuccinimide (NBS)lightBromomethyl derivative[4]\text{Azabicyclo intermediate} + \text{N-Bromosuccinimide (NBS)} \xrightarrow{\text{light}} \text{Bromomethyl derivative} \quad[4]

Challenges in Synthesis

  • Regioselectivity: Controlling the position of bromination remains challenging due to the reactivity of the cyclopropane ring.

  • Steric Hindrance: The tert-butyl group may impede reactions at the carbamate nitrogen, necessitating optimized conditions .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The bromomethyl group serves as a handle for further derivatization:

  • Nucleophilic Substitution: Replacement of bromine with amines, thiols, or alkoxides to generate diverse analogues.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups .

Biological Relevance

While direct studies on this compound are scarce, structurally related azabicyclohexanes exhibit:

  • Neurological Activity: Modulation of serotonin and dopamine receptors.

  • Antiviral Properties: Inhibition of viral protease enzymes .

Research Findings and Comparative Analysis

Structural Analogues

  • tert-Butyl 1-(Bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2418594-27-9): Demonstrates similar reactivity, with the bromomethyl group at position 1.

  • tert-Butyl 2-(Bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2306253-50-7): Highlights positional isomerism’s impact on crystallization and stability .

Table 2: Comparative Data for Analogues

Compound (CAS)Bromomethyl PositionMolecular WeightKey Application
2418594-27-91276.17 g/molProtease inhibitor synthesis
2306253-50-7 2276.17 g/molNeurological agent intermediate

Future Directions and Research Gaps

Unresolved Challenges

  • Stereocontrol: Developing enantioselective syntheses for chiral azabicyclohexanes.

  • Stability Studies: Assessing the compound’s degradation under storage conditions .

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